Cas no 94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone)

5,6-O-Isopropylidene-L-gulono-1,4-lactone structure
94697-68-4 structure
상품 이름:5,6-O-Isopropylidene-L-gulono-1,4-lactone
CAS 번호:94697-68-4
MF:C9H14O6
메가와트:218.203863620758
MDL:MFCD00077804
CID:798717
PubChem ID:57651686

5,6-O-Isopropylidene-L-gulono-1,4-lactone 화학적 및 물리적 성질

이름 및 식별자

    • L-Gulonic acid,5,6-O-(1-methylethylidene)-, g-lactone
    • 5,6-O-Isopropylidene-L-gulono-1,4-lactone
    • (4S,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one
    • 5,6-O-ISOPROPYLIDENE-L-GULONIC ACID GAMMA-LACTONE
    • L-5,6-isopropylidene-gulono-1,4-lactone
    • 5,6-Isopropylidene-L-gulonic acid γ-lactone
    • L
    • (3S,4R,5S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one
    • (3S,4R,5S)-5-[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-3,4-DIHYDROXYOXOLAN-2-ONE
    • 5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
    • JNTPPVKRHGNFKM-BNHYGAARSA-N
    • 5,6-O-Isopropylidene-L-gluconic acid 1,4-lactone
    • CS-0119989
    • 5,6-isopropylidene-l-gulonic acid gamma-lactone
    • DTXSID20662043
    • 5,6-O-Isopropylidene-L-gulonic acid gamma-lactone, >=99.0% (sum of enantiomers, TLC)
    • MFCD00077804
    • SCHEMBL1738813
    • AKOS007930486
    • 94697-68-4
    • MDL: MFCD00077804
    • 인치: 1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1
    • InChIKey: JNTPPVKRHGNFKM-BNHYGAARSA-N
    • 미소: O[C@@H]1[C@H](O)C(=O)O[C@@H]1[C@H]1OC(C)(C)OC1

계산된 속성

  • 정밀분자량: 218.07900
  • 동위원소 질량: 218.07903816g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 276
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 4
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -1
  • 토폴로지 분자 극성 표면적: 85.2Ų

실험적 성질

  • 융해점: 166-170 °C
  • 용해도: Methanol (Slightly), Water (Slightly)
  • PSA: 85.22000
  • LogP: -1.21490
  • 광학 활성: [α]20/D +62±2°, c = 1% in H2O

5,6-O-Isopropylidene-L-gulono-1,4-lactone 보안 정보

  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 보안 지침: S22; S24/25
  • 포카표 F사이즈:3
  • 저장 조건:-20?°C Freezer

5,6-O-Isopropylidene-L-gulono-1,4-lactone 세관 데이터

  • 세관 번호:2932999099
  • 세관 데이터:

    중국 세관 번호:

    2932999099

    개요:

    2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5,6-O-Isopropylidene-L-gulono-1,4-lactone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
I868400-1g
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4
1g
$ 110.00 2023-09-07
TRC
I868400-2g
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4
2g
$178.00 2023-05-18
BAI LING WEI Technology Co., Ltd.
461620-1G
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone, 98%
94697-68-4 98%
1G
¥ 2191 2022-04-26
Biosynth
MI04758-1 g
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
94697-68-4
1g
$82.59 2023-01-03
Chemenu
CM541293-1g
(3S,4R,5S)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one
94697-68-4 95%+
1g
$388 2023-02-17
Biosynth
MI04758-5 g
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
94697-68-4
5g
$279.50 2023-01-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
59470-1G-F
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4 ≥99.0% (sum of enantiomers, TLC)
1G
¥753.69 2022-02-24
abcr
AB137501-5 g
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; .
94697-68-4 95%
5 g
€349.50 2023-07-20
abcr
AB137501-1g
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; .
94697-68-4 95%
1g
€181.10 2024-06-12
BAI LING WEI Technology Co., Ltd.
J60I868400-1g
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4
1g
¥1760 2023-11-24

5,6-O-Isopropylidene-L-gulono-1,4-lactone 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  rt → 10 °C; 10 °C; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ;  2 h, rt
참조
De novo synthesis of conjugates
, World Intellectual Property Organization, , ,

합성회로 2

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  2 h
참조
Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose
Archer, Robert M.; Royer, Sylvain F.; Mahy, William; Winn, Caroline L.; Danson, Michael J.; et al, Chemistry - A European Journal, 2013, 19(8), 2895-2902

합성회로 3

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide
참조
A convenient synthesis of L-(S)-glyceraldehyde acetonide from L-ascorbic acid
Hubschwerlen, Christian, Synthesis, 1986, (11), 962-4

합성회로 4

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  90 min, rt
1.2 Solvents: Toluene ;  30 min, rt
참조
Stereoselective Synthesis of a Highly Oxygenated δ-Lactone Related to the Core Structure of (-)-Enterocin
Wegmann, Marcus; Bach, Thorsten, Synthesis, 2017, 49(1), 209-217

합성회로 5

반응 조건
참조
A pyrrolysine analogue for protein click chemistry
Fekner, Tomasz; Li, Xin; Lee, Marianne M.; Chan, Michael K., Angewandte Chemie, 2009, 48(9), 1633-1635

합성회로 6

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ;  3 h, rt
참조
Preparation of 2'-fluoro nucleosides as antiviral agents
, World Intellectual Property Organization, , ,

합성회로 7

반응 조건
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt → 5 °C; 1 - 3 h, rt
1.2 Reagents: Sodium carbonate ;  1 h, neutralized, rt
참조
Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as MAPK/ERK kinase inhibitors useful for treatment of proliferative disorders
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
참조
Nucleophilic Addition Reaction of 2-Trimethylsilyloxyfuran to N-Gulosyl-C-alkoxymethylnitrones: Synthetic Approach to Polyoxin C
Mita, Naka; Tamura, Osamu; Ishibashi, Hiroyuki; Sakamoto, Masanori, Organic Letters, 2002, 4(7), 1111-1114

합성회로 9

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  < 10 °C; 24 h, rt
참조
Preparation of (R)-isopropylideneglycerol
, China, , ,

합성회로 10

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 - 5 °C; 18 h, rt
1.2 Reagents: Sodium carbonate ;  1 h, neutralized, rt
참조
Preparation of oxygenated esters of 4-iodophenylamino benzhydroxamic acids as MEK inhibitors
, World Intellectual Property Organization, , ,

합성회로 11

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ;  pH 3, cooled
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
참조
Total Synthesis of Branimycin: An Evolutionary Approach
Enev, Valentin S.; Felzmann, Wolfgang; Gromov, Alexey; Marchart, Stefan; Mulzer, Johann, Chemistry - A European Journal, 2012, 18(31), 9651-9668

합성회로 12

반응 조건
참조
Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B
Drouet, Keith E.; Theodorakis, Emmanuel A., Chemistry - A European Journal, 2000, 6(11), 1987-2001

합성회로 13

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt → 5 °C; 0 - 5 °C
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ;  1 h, neutralized, rt
참조
Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as inhibitors of MAPK/ERK (MEK) kinase useful for treating proliferative disorders
, World Intellectual Property Organization, , ,

합성회로 14

반응 조건
참조
Synthesis of 4-β-amino-saccharidoid side chain-4-deoxy-4'-demethylpodophyllotoxin derivatives and their antineoplastic activity
, China, , ,

합성회로 15

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ;  2 h, rt
참조
Process for preparation of (S)-glycerin aldehyde derivative
, China, , ,

합성회로 16

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide
참조
Synthesis of a Functionalized 7,6-Bicyclic Spiroimine Ring Fragment of the Spirolides
Gueret, Stephanie M.; Furkert, Daniel P.; Brimble, Margaret A., Organic Letters, 2010, 12(22), 5226-5229

합성회로 17

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  24 h, 0 °C → rt
1.2 Reagents: Potassium carbonate ;  24 h, rt
참조
Ruthenium-Catalyzed Asymmetric N-Demethylative Rearrangement of Isoxazolidines and Its Application in the Asymmetric Total Syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12
Xiao, Zu-Feng; Yao, Chuan-Zhi; Kang, Yan-Biao, Organic Letters, 2014, 16(24), 6512-6514

합성회로 18

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  10 °C; 10 °C → rt; 24 h, rt
1.2 Reagents: Sodium carbonate decahydrate ;  2 h, rt
참조
Total Synthesis of Brevenal
Zhang, Yuan; Rohanna, John; Zhou, Jie; Iyer, Karthik; Rainier, Jon D., Journal of the American Chemical Society, 2011, 133(9), 3208-3216

합성회로 19

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ,  Tetrahydrofuran ;  16 h, rt
1.2 Reagents: Sodium carbonate ;  1 h, rt
참조
Fused heterocyclic derivatives, their preparation method and application for treating HBV diseases
, World Intellectual Property Organization, , ,

합성회로 20

반응 조건
1.1 Solvents: Dimethylformamide
참조
Microwave-induced synthesis of enantiopure β-lactams from L-glyceraldehyde
Yadav, Ram Naresh; Banik, Indrani; Banik, Bimal Krishna, Journal of the Indian Chemical Society, 2018, 95(11), 1393-1395

5,6-O-Isopropylidene-L-gulono-1,4-lactone Raw materials

5,6-O-Isopropylidene-L-gulono-1,4-lactone Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone
A1194403
순결:99%
재다:5g
가격 ($):341.0